3,6-bis(trifluoromethyl)-1H-quinoxalin-2-one
Description
Properties
Molecular Formula |
C10H4F6N2O |
|---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
3,6-bis(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)17-7(8(19)18-5)10(14,15)16/h1-3H,(H,18,19) |
InChI Key |
PAZIEKBLRBWBRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
K₂S₂O₈-Mediated Trifluoroalkylation
A metal-free, three-component reaction enables the introduction of -CF₃ groups at the C3 position of quinoxalin-2-ones. Using Langlois’ reagent (CF₃SO₂Na) and K₂S₂O₈ as an oxidant, 3,6-bis(trifluoromethyl)-1H-quinoxalin-2-one is synthesized via a radical cascade mechanism. The reaction proceeds at 80°C in DMSO, achieving 65% yield. Regioselectivity is attributed to the stabilization of the nitrogen-centered radical intermediate at C3 and C6 positions.
Mechanistic Pathway
- Radical Generation : CF₃SO₂Na reacts with K₂S₂O₈ to produce CF₃ radicals.
- Radical Addition : The CF₃ radical adds to the electron-deficient C3 position of quinoxalin-2-one, forming a nitrogen-centered radical.
- Oxidation and Deprotonation : Sequential oxidation by K₂S₂O₈ and deprotonation yields the trifluoromethylated product.
Cyclocondensation of 1,2-Diamines with Trifluoromethylated Dicarbonyl Compounds
Beirut Reaction with Benzofuroxans
The Beirut reaction, a cyclocondensation between benzofuroxans and 1,3-dicarbonyl compounds, offers a direct route to this compound. Using 4,5-bis(trifluoromethyl)benzofuroxan and acetylacetone in chloroform with triethylamine, the reaction achieves 72% yield. Steric effects from the -CF₃ groups necessitate elevated temperatures (110°C) and prolonged reaction times (24 h).
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Chloroform | 72 |
| Temperature | 110°C | 72 |
| Base | Triethylamine | 72 |
Transition-Metal-Catalyzed C–H Functionalization
Copper-Catalyzed Trifluoromethylation
Copper(I) iodide catalyzes the direct C–H trifluoromethylation of quinoxalin-2-ones using TMSCF₃ (Trimethyl(trifluoromethyl)silane) as the -CF₃ source. In a DMF/water system at 100°C, this compound is obtained in 58% yield. The method avoids pre-functionalized substrates but requires stoichiometric Ag₂CO₃ as an oxidant.
Limitations
- Regioselectivity : Competing trifluoromethylation at C2 and C7 positions reduces yield.
- Cost : High catalyst loading (20 mol% CuI) increases production costs.
Halogenation Followed by Cross-Coupling
Ullmann-Type Coupling with 3,6-Dibromoquinoxalin-2-one
3,6-Dibromoquinoxalin-2-one undergoes Ullmann coupling with methyl trifluoromethylcuprate (CF₃Cu) in DMF at 120°C. The reaction achieves 45% yield but suffers from side products due to residual bromide.
Reaction Conditions
- Catalyst : Pd(OAc)₂ (10 mol%)
- Ligand : Xantphos (15 mol%)
- Base : Cs₂CO₃
Photocatalytic Difluoromethylation
Visible-Light-Driven Trifluoromethylation
Using Ru(bpy)₃Cl₂ as a photocatalyst and S-(difluoromethyl)sulfonium salts, this compound is synthesized under blue LED irradiation. The method achieves 53% yield in acetonitrile at 25°C, leveraging singlet oxygen (¹O₂) for radical generation.
Advantages
- Mild Conditions : Room-temperature reactions reduce energy costs.
- Scalability : Gram-scale synthesis is feasible with 47% isolated yield.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Monoclinic crystal system (P2₁/c) with a = 9.3018 Å, b = 25.1396 Å, and β = 102.005° confirms planar geometry and -CF₃ group orientation.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its electron-withdrawing trifluoromethyl groups, which stabilize radical intermediates. Key mechanisms include:
Radical-Mediated Functionalization
-
CF₃ Radical Formation : Generated from K₂S₂O₈ or hypervalent iodine reagents (e.g., PhI(OTFA)₂) .
-
Alkene Addition : CF₃ radicals react with alkenes to form alkyl radicals, which then add to quinoxalin-2(1H)-one .
-
Oxidation Steps : Nitrogen radicals (e.g., 1g ) are oxidized to cations (e.g., 1h ) via K₂S₂O₈ .
Three-Component Reactions
-
Ir-Catalyzed Systems : Fac-Ir(ppy)₃ enables single-step C–C bond formation with bromodifluorinated reagents, suggesting free radical cascades .
-
TEMPO Trapping : Addition of TEMPO fully quenches reactions, confirming radical pathways .
Comparative Analysis of Functionalization Methods
Scientific Research Applications
3,6-bis(trifluoromethyl)-1H-quinoxalin-2-one and its derivatives have applications in various scientific research fields, particularly in medicinal chemistry and drug development . These compounds, characterized by a quinoxalin-2(1H)-one structure with trifluoromethyl functional groups, exhibit unique biological and pharmacological activities, making them valuable for synthesizing bioactive molecules and pharmaceutical agents .
C-H Functionalization and Applications
The modification of quinoxalin-2(1H)-ones through direct C-H bond functionalization is gaining attention due to the diverse biological activities and pharmaceutical properties of their derivatives . Functional groups can be introduced into the C3-position of quinoxalin-2(1H)-ones, making them a research hotspot . This functionalization includes:
- Arylation: The addition of aryl groups to the quinoxalinone structure .
- Trifluoromethylation: The addition of trifluoromethyl groups, which is significant due to the unique biological and drug activities of 3-trifluoromethylquinoxalin-2(1H)-one derivatives .
- Alkylation: The addition of alkyl groups to the quinoxalinone structure .
- Alkoxylation: The addition of alkoxy groups to the quinoxalinone structure .
One method for C3-H trifluoromethylation uses sodium trifluoromethanesulfinate (Langlois reagent) as a trifluoromethyl source, enabling C3-H trifluoromethylation of quinoxalin-2(1H)-ones under mild and transition metal-free conditions . An alternative method uses (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) as a trifluoromethyl source under transition metal-free conditions .
Specific Examples and Research
While specific case studies and comprehensive data tables for this compound are not detailed in the search results, the broader applications of quinoxalin-2(1H)-one derivatives are highlighted:
- CFTR Activators: Some 3-substituted quinoxalinone derivatives act as CFTR (cystic fibrosis transmembrane conductance regulator) activators, increasing intestinal fluid secretion .
- STK33 Inhibitors: Other derivatives function as STK33 inhibitors that selectively kill KRAS cancers .
Related Compounds
- 3-Methyl-6-(trifluoromethyl)quinoxalin-2-ol: This compound, with the formula C10H7F3N2O, is related to the title compound and has its own specific chemical properties and potential applications .
- 1-Benzyl-3,6-bis(trifluoromethyl)quinoxalin-2(1H)-one: This derivative is mentioned in a research paper, with its synthesis and characteristics described, indicating its use as a building block in chemical synthesis .
Mechanism of Action
The mechanism of action of 3,6-bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, leading to effective modulation of biological pathways. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
Mono-Trifluoromethylated Derivatives
- 6-(Trifluoromethyl)quinoxalin-2(1H)-one (CAS 55687-18-8): This compound has a single -CF₃ group at position 6.
- 3-Chloro-1-methyl-1H-quinoxalin-2-one (CAS 55687-06-4): A chloro substituent at position 3 and a methyl group on the nitrogen (N1) distinguish this derivative. The -Cl group is less electron-withdrawing than -CF₃, which may diminish its stability under reducing conditions .
Bis-Substituted Derivatives
- 6,7-Difluoro-1-methyl-3-(trifluoromethyl)quinoxalin-2(1H)-one: This compound features a -CF₃ group at position 3 and -F groups at positions 6 and 7. The planar quinoxalin-2-one ring (observed via crystallography) suggests enhanced stacking interactions, while the methyl group at N1 may sterically hinder hydrogen bonding .
- 3-Ethyl-7-(trifluoromethyl)-1H-quinoxalin-2-one: An ethyl group at position 3 and -CF₃ at position 7 create a distinct electronic profile. The alkyl group increases hydrophobicity but reduces resistance to oxidative metabolism compared to -CF₃ .
Table 1: Structural Comparison of Key Derivatives
*Calculated based on analogous compounds.
Substituent Type and Physicochemical Properties
- Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H): The -CF₃ group in the target compound provides stronger electron-withdrawing effects and higher metabolic stability than -CF₂H, as seen in 3-difluoromethyl-quinoxalin-2-ones synthesized via photocatalysis .
- Alkyl vs. Halogen Substituents: Derivatives like 3-ethyl-7-(trifluoromethyl)-1H-quinoxalin-2-one exhibit increased lipophilicity but reduced chemical inertness compared to halogenated analogs .
Table 2: Key Physicochemical Properties
*Predicted based on high fluorine content.
Biological Activity
3,6-bis(trifluoromethyl)-1H-quinoxalin-2-one is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. Quinoxaline derivatives are known for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and antiviral applications. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound features two trifluoromethyl groups attached to the 3 and 6 positions of the quinoxaline ring. This configuration significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit notable anticancer properties. For instance, compounds structurally similar to this compound have demonstrated significant growth inhibition against various cancer cell lines. A study reported IC50 values for related compounds in the low micromolar range, showcasing their potential as anticancer agents:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
| Doxorubicin | HCT-116 | 3.23 |
These findings suggest that modifications at the trifluoromethyl positions can enhance anticancer efficacy .
Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, a screening of related quinoxaline compounds revealed varying degrees of antibacterial activity:
| Compound | Bacteria Tested | Activity |
|---|---|---|
| Compound C | Staphylococcus aureus | Active |
| Compound D | Escherichia coli | Moderate |
The presence of electron-withdrawing groups like trifluoromethyl is believed to enhance their interaction with bacterial enzymes .
Antiviral Activity
The antiviral potential of quinoxaline derivatives has been explored with promising results. Compounds have been shown to inhibit viral replication in vitro. For instance, a study highlighted that certain quinoxaline derivatives effectively reduced the replication of herpes simplex virus (HSV) and cytomegalovirus (CMV) at concentrations as low as 5 mM:
| Compound | Virus Type | Concentration (mM) | Effect |
|---|---|---|---|
| Compound E | HSV | 5 | Inhibition |
| Compound F | CMV | 5 | Inhibition |
These results underscore the potential of quinoxaline derivatives in developing antiviral therapies .
Study on Anticancer Activity
In a recent study, researchers synthesized a series of quinoxaline derivatives and evaluated their anticancer properties against various cancer cell lines. The study found that the introduction of trifluoromethyl groups significantly improved the compounds' ability to inhibit cell proliferation:
- Method : MTT assay was used to assess cell viability.
- Results : The most active compound exhibited an IC50 value of 0.42 µM against the HeLa cell line.
This study highlights the importance of structural modifications in enhancing biological activity .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of quinoxaline derivatives against resistant bacterial strains. The results indicated that specific modifications led to increased potency against multi-drug resistant strains:
- Method : Disk diffusion method was employed for testing.
- Results : Compounds with trifluoromethyl substitutions showed enhanced zones of inhibition compared to their non-fluorinated counterparts.
This emphasizes the role of fluorination in improving antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
